molecular formula C18H33AsS B14624571 Tricyclohexyl(sulfanylidene)-lambda~5~-arsane CAS No. 54666-67-0

Tricyclohexyl(sulfanylidene)-lambda~5~-arsane

Cat. No.: B14624571
CAS No.: 54666-67-0
M. Wt: 356.4 g/mol
InChI Key: NCILBNHNKIDLAA-UHFFFAOYSA-N
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Description

Tricyclohexyl(sulfanylidene)-lambda~5~-arsane is a unique organoarsenic compound characterized by its three cyclohexyl groups attached to an arsenic atom, which is also bonded to a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tricyclohexyl(sulfanylidene)-lambda~5~-arsane typically involves the reaction of cyclohexyl Grignard reagents with arsenic trihalides. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3C6H11MgBr+AsCl3(C6H11)3As+3MgBrCl3 \text{C}_6\text{H}_{11}\text{MgBr} + \text{AsCl}_3 \rightarrow (\text{C}_6\text{H}_{11})_3\text{As} + 3 \text{MgBrCl} 3C6​H11​MgBr+AsCl3​→(C6​H11​)3​As+3MgBrCl

The resulting tricyclohexylarsane can then be treated with sulfur to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Tricyclohexyl(sulfanylidene)-lambda~5~-arsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its parent arsane.

    Substitution: The cyclohexyl groups can be substituted with other organic groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and organolithium compounds are employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tricyclohexylarsane.

    Substitution: Various substituted arsanes depending on the reagents used.

Scientific Research Applications

Tricyclohexyl(sulfanylidene)-lambda~5~-arsane has several scientific research applications:

    Chemistry: Used as a ligand in organometallic chemistry and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of tricyclohexyl(sulfanylidene)-lambda~5~-arsane involves its interaction with molecular targets through its arsenic and sulfur atoms. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound’s ability to form stable complexes with metals and other organic molecules underlies its utility in catalysis and materials science.

Comparison with Similar Compounds

Similar Compounds

    Tricyclohexylphosphine: Similar in structure but contains phosphorus instead of arsenic.

    Triphenylarsine: Contains phenyl groups instead of cyclohexyl groups.

    Tricyclohexylamine: Contains nitrogen instead of arsenic.

Uniqueness

Tricyclohexyl(sulfanylidene)-lambda~5~-arsane is unique due to the presence of both arsenic and sulfur atoms, which impart distinct chemical properties and reactivity. Its ability to form stable complexes and undergo various chemical transformations makes it a valuable compound in research and industrial applications.

Properties

CAS No.

54666-67-0

Molecular Formula

C18H33AsS

Molecular Weight

356.4 g/mol

IUPAC Name

tricyclohexyl(sulfanylidene)-λ5-arsane

InChI

InChI=1S/C18H33AsS/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2

InChI Key

NCILBNHNKIDLAA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)[As](=S)(C2CCCCC2)C3CCCCC3

Origin of Product

United States

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